molecular formula C6H8ClN7O.ClH<br>C6H9Cl2N7O B1667097 Amiloride hydrochloride dihydrate CAS No. 17440-83-4

Amiloride hydrochloride dihydrate

Cat. No.: B1667097
CAS No.: 17440-83-4
M. Wt: 266.09 g/mol
InChI Key: ACHKKGDWZVCSNH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amiloride hydrochloride dihydrate primarily targets the Epithelial Sodium Channels (ENaC) located in the renal epithelial cells . These channels play a crucial role in the reabsorption of sodium ions from the lumen of the nephron .

Mode of Action

Amiloride works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct .

Biochemical Pathways

The inhibition of sodium reabsorption by Amiloride leads to an increase in sodium and water excretion from the body . Importantly, this process occurs without depleting potassium . The negative potential created in the luminal membranes of principal cells reduces the secretion of potassium and hydrogen ions .

Pharmacokinetics

Amiloride is administered orally and is readily absorbed, with a bioavailability of 15–25% . It is approximately 40% protein-bound . The onset of action is about two hours, peaking at 6–10 hours, and it lasts for about a day .

Result of Action

The primary molecular effect of Amiloride is the inhibition of sodium reabsorption, which promotes the loss of sodium and water from the body . On a cellular level, this results in a reduction in the secretion of potassium and hydrogen ions . This mechanism of action makes Amiloride effective in treating conditions like hypertension and congestive heart failure .

Action Environment

The action of Amiloride can be influenced by various environmental factors. For instance, its action is prolonged in renal impairment, and it is contraindicated if eGFR is <10ml/min/1.73 m2 . The risk of hyperkalemia, a main adverse effect of Amiloride, increases in the presence of renal impairment, diabetes, or co-administration with other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .

Biochemical Analysis

Biochemical Properties

Amiloride hydrochloride dihydrate plays a crucial role in biochemical reactions by inhibiting sodium reabsorption through sodium channels in renal epithelial cells. This inhibition creates a negative potential in the luminal membranes of principal cells located in the distal convoluted tubule and collecting duct. The negative potential reduces the secretion of potassium and hydrogen ions . This compound interacts with various enzymes and proteins, including the epithelial sodium channel (ENaC), which is a key target for its diuretic action .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering ion transport and cellular pH. For instance, it has been shown to inhibit the epidermal growth factor (EGF)-induced pH changes in chicken granulosa cells by activating the Na+/H+ anti-porter system . Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating ion transport and intracellular pH levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the epithelial sodium channel (ENaC) in renal epithelial cells. By inhibiting sodium reabsorption, it creates a negative potential in the luminal membranes, reducing the secretion of potassium and hydrogen ions . This inhibition of ENaC is a key factor in its diuretic action. Furthermore, this compound can prevent endothelin-induced increases in intracellular pH, highlighting its role in modulating cellular pH levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that this compound can maintain its diuretic effects over extended periods, but its efficacy may decrease due to degradation . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as altered ion transport and pH regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits sodium reabsorption and maintains potassium levels without significant adverse effects . At high doses, this compound can cause toxic effects, including dehydration and electrolyte imbalance . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its diuretic action .

Metabolic Pathways

This compound is involved in metabolic pathways related to ion transport and pH regulation. It interacts with enzymes and cofactors that modulate sodium and potassium levels in the body . The compound’s inhibition of the epithelial sodium channel (ENaC) is a key aspect of its metabolic role. Additionally, this compound can affect metabolic flux and metabolite levels by altering ion transport and intracellular pH .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. This compound can also affect its own distribution by modulating ion transport and cellular pH levels .

Subcellular Localization

The subcellular localization of this compound is primarily in the renal epithelial cells, where it exerts its diuretic effects by inhibiting sodium reabsorption . The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s localization in the luminal membranes of principal cells is crucial for its role in modulating ion transport and pH regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amiloride hydrochloride dihydrate can be synthesized through a series of chemical reactions involving the formation of the pyrazine ring and subsequent functionalization. One common method involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrochloric acid and water to form the dihydrate salt . The reaction conditions typically require controlled temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but with optimized conditions for scalability. High-performance liquid chromatography (HPLC) is often used to monitor the purity and stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

Amiloride hydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amiloride hydrochloride dihydrate is unique in its specific inhibition of sodium channels without affecting aldosterone levels, unlike spironolactone . This makes it particularly useful in patients who require potassium-sparing diuretics but cannot tolerate aldosterone antagonists.

Properties

IUPAC Name

3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride
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InChI

InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H
Source PubChem
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InChI Key

ACHKKGDWZVCSNH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl
Source PubChem
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Molecular Formula

C6H8ClN7O.ClH, C6H9Cl2N7O
Record name AMILORIDE HYDROCHLORIDE
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Related CAS

2609-46-3 (Parent)
Record name Amiloride hydrochloride anhydrous
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DSSTOX Substance ID

DTXSID2024452
Record name Amiloride hydrochloride
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Molecular Weight

266.09 g/mol
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Physical Description

Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
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CAS No.

2016-88-8, 17440-83-4
Record name AMILORIDE HYDROCHLORIDE
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Record name Amiloride hydrochloride
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Record name Amiloride hydrochloride anhydrous
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Record name AMILORIDE HYDROCHLORIDE
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Record name Amiloride hydrochloride
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Record name N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride
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Record name AMILORIDE HYDROCHLORIDE ANHYDROUS
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Melting Point

560.3 °F (NTP, 1992)
Record name AMILORIDE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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